Acidity Profile vs. Cyclopropanecarboxylic Acids
The predicted pKa of 1-hydroxy-1-cyclopropanecarboxylic acid is 3.94±0.20 . This value places its acidity intermediate between the more acidic 1-aminocyclopropane-1-carboxylic acid (pKa ~2.29) and the less acidic cyclopropanecarboxylic acid (pKa 4.65-4.83) [1]. The presence of the electron-withdrawing hydroxyl group on the same carbon as the carboxyl group increases the acidity relative to cyclopropanecarboxylic acid by approximately 0.7 to 0.9 pKa units, a difference that significantly impacts its ionization state and solubility at physiological pH.
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | 3.94 ± 0.20 (predicted) |
| Comparator Or Baseline | Cyclopropanecarboxylic acid: pKa 4.65-4.83 [1]; 1-Aminocyclopropane-1-carboxylic acid: pKa 2.29 ± 0.20 |
| Quantified Difference | ΔpKa ≈ -0.7 to -0.9 vs. cyclopropanecarboxylic acid; ΔpKa ≈ +1.65 vs. ACC |
| Conditions | Predicted values from chemical databases and literature |
Why This Matters
The pKa dictates the compound's ionization state and solubility in biological and formulation environments, directly impacting its suitability for applications like topical therapeutic enhancement where precise charge state is critical.
- [1] Cyclopropane carboxylic acid. Wikipedia. https://en.wikipedia.org/wiki/Cyclopropane_carboxylic_acid (accessed 2026). View Source
